N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-3-methylbenzamide
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Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-2-pyridinyl)amino]-2-propanyl}-3-methylbenzamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a pyridinyl moiety makes it a compound of interest in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-2-pyridinyl)amino]-2-propanyl}-3-methylbenzamide typically involves multiple steps:
Formation of the Hexafluoro-2-propanyl Intermediate: This step involves the reaction of hexafluoroacetone with appropriate amines under controlled conditions to form the hexafluoro-2-propanyl intermediate.
Coupling with 5-Methyl-2-pyridinylamine: The intermediate is then reacted with 5-methyl-2-pyridinylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Final Coupling with 3-Methylbenzoic Acid: The final step involves coupling the product with 3-methylbenzoic acid under similar conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-2-pyridinyl)amino]-2-propanyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-2-pyridinyl)amino]-2-propanyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-2-pyridinyl)amino]-2-propanyl}-3-methylbenzamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to certain enzymes or receptors, while the pyridinyl moiety may facilitate specific interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Hexafluoroisopropanol: Another similar compound with applications in peptide chemistry and materials science.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-2-pyridinyl)amino]-2-propanyl}-3-methylbenzamide is unique due to its specific combination of hexafluoro groups and a pyridinyl moiety, which confer distinct chemical and biological properties. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
Molecular Formula |
C17H15F6N3O |
---|---|
Molecular Weight |
391.31 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C17H15F6N3O/c1-10-4-3-5-12(8-10)14(27)26-15(16(18,19)20,17(21,22)23)25-13-7-6-11(2)9-24-13/h3-9H,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
XKDSYKIGCRJPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC=C(C=C2)C |
Origin of Product |
United States |
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